Cyanamide, [[4-(dimethylamino)phenyl]methylene]-
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Overview
Description
Cyanamide, [[4-(dimethylamino)phenyl]methylene]- is an organic compound featuring a nitrile group attached to an amino group. This compound is widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [[4-(dimethylamino)phenyl]methylene]- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method utilizes the iron-mediated desulfurization of isothiocyanates, which involves nucleophilic addition and desulfurization under mild conditions .
Industrial Production Methods
Industrial production of cyanamide, [[4-(dimethylamino)phenyl]methylene]- typically involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [[4-(dimethylamino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert cyanamide into amines or other reduced forms.
Substitution: Cyanamide can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide include acids, bases, and various nucleophiles. Reaction conditions can vary widely, from room temperature to elevated temperatures, depending on the desired product .
Major Products Formed
Major products formed from reactions involving cyanamide include urea, thiourea, and selenourea. These products result from the addition of compounds containing acidic protons to cyanamide .
Scientific Research Applications
Cyanamide, [[4-(dimethylamino)phenyl]methylene]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of cyanamide, [[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets and pathways. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its effects are mediated through the formation of reactive intermediates that interact with specific molecular targets .
Comparison with Similar Compounds
Cyanamide, [[4-(dimethylamino)phenyl]methylene]- can be compared with other similar compounds, such as:
Calcium cyanamide: Used as a fertilizer and in the production of other chemicals.
Dicyandiamide: Formed by the dimerization of cyanamide and used in various industrial applications.
Melamine: A cyclic trimer of cyanamide used in the production of resins and plastics.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
61852-04-8 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]methylidenecyanamide |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-5-3-9(4-6-10)7-12-8-11/h3-7H,1-2H3 |
InChI Key |
FCXRDXSRSRISEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC#N |
Origin of Product |
United States |
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